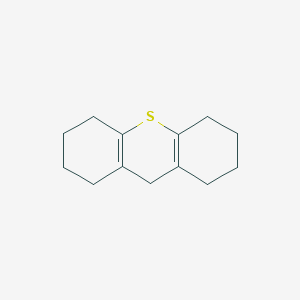
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is a chemical compound with the molecular formula C15H18S It is a sulfur-containing heterocyclic compound that is structurally related to thioxanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with sulfur and a suitable catalyst to form the thioxanthene ring system. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic ring system can participate in π-π interactions with other aromatic molecules, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound, lacking the octahydro modification.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenothiazine: A structurally related compound with nitrogen and sulfur atoms in the ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its aromatic counterparts. This saturation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
13519-63-6 |
|---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-thioxanthene |
InChI |
InChI=1S/C13H18S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChI Key |
WXOVGHQMZYYYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















